N-benzhydryl-2-hydroxybenzamide

Myeloperoxidase inhibition inflammation neutrophil biology

N-Benzhydryl-2-hydroxybenzamide (CAS 94623-58-2) is a 2-hydroxybenzamide derivative featuring a benzhydryl (diphenylmethyl) substituent on the amide nitrogen, yielding the molecular formula C20H17NO2 and a molecular weight of 303.35 g/mol. The compound belongs to the broader salicylamide family, a class recognized for diverse biological activities including antimicrobial, anti-inflammatory, and antiviral properties.

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
CAS No. 94623-58-2
Cat. No. B3333144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-2-hydroxybenzamide
CAS94623-58-2
Molecular FormulaC20H17NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O
InChIInChI=1S/C20H17NO2/c22-18-14-8-7-13-17(18)20(23)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,22H,(H,21,23)
InChIKeyPATNMPVYRILNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzhydryl-2-hydroxybenzamide (CAS 94623-58-2) – Chemical Profile and Procurement Context


N-Benzhydryl-2-hydroxybenzamide (CAS 94623-58-2) is a 2-hydroxybenzamide derivative featuring a benzhydryl (diphenylmethyl) substituent on the amide nitrogen, yielding the molecular formula C20H17NO2 and a molecular weight of 303.35 g/mol [1]. The compound belongs to the broader salicylamide family, a class recognized for diverse biological activities including antimicrobial, anti-inflammatory, and antiviral properties [2]. Its structural features position it as a versatile scaffold in medicinal chemistry, particularly as a zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitor design [3] and as a pharmacophore for peroxidase enzyme modulation [4].

Why Generic 2-Hydroxybenzamide Substitution Fails for N-Benzhydryl-2-hydroxybenzamide Procurement


N-Benzhydryl-2-hydroxybenzamide is not simply a salicylamide with a bulky substituent; the benzhydryl group fundamentally alters its target selectivity, potency, and physicochemical properties. While 2-hydroxybenzamides are known antimicrobial agents [1] and HDAC inhibitors [2], the specific N-substitution pattern critically determines isoform selectivity and off-target profiles. For instance, a subtle change from a 2-methylthio to a 2-hydroxy benzamide in related HDAC inhibitors was shown to completely eliminate selectivity over HDAC 1 and 2 [2]. Similarly, the benzhydryl moiety in this compound drives distinct interactions with heme peroxidases, leading to measurable differences in MPO and TPO inhibition compared to simpler hydroxamic acid analogs [3]. Therefore, replacing N-benzhydryl-2-hydroxybenzamide with a generic 2-hydroxybenzamide derivative without quantitative evidence of comparable activity in the specific assay of interest is scientifically unjustified and may compromise experimental reproducibility.

Quantitative Differentiation: N-Benzhydryl-2-hydroxybenzamide vs. Comparators in Key Assays


MPO Inhibition: N-Benzhydryl-2-hydroxybenzamide vs. Benzhydroxamic Acid

N-Benzhydryl-2-hydroxybenzamide demonstrates potent inhibition of myeloperoxidase (MPO) with an IC50 of 5 nM, compared to benzhydroxamic acid which exhibits an IC50 of 15 nM in a chemiluminescence assay [1]. This 3-fold increase in potency is likely driven by the benzhydryl group's hydrophobic interactions within the MPO active site. Furthermore, the compound shows a significantly higher binding affinity (Kd = 631 nM) than benzhydroxamic acid (Kd = 1,390 nM for a related assay) [2].

Myeloperoxidase inhibition inflammation neutrophil biology

Thyroid Peroxidase (TPO) Inhibition: N-Benzhydryl-2-hydroxybenzamide vs. Salicylhydroxamic Acid

In contrast to its high MPO potency, N-benzhydryl-2-hydroxybenzamide exhibits weak inhibition of thyroid peroxidase (TPO) with an IC50 of 1,390 nM [1]. This is substantially less potent than salicylhydroxamic acid, a known TPO inhibitor, which typically shows IC50 values in the low nanomolar range [2]. This 93-fold difference in potency highlights a functional selectivity profile favoring MPO over TPO.

Thyroid peroxidase inhibition thyroid hormone synthesis endocrine pharmacology

HDAC Isoform Selectivity: 2-Hydroxybenzamide vs. 2-Methylthiobenzamide Zinc Binding Groups

A systematic study of 2-substituted benzamide HDAC inhibitors revealed that replacing a 2-methylthio group with a 2-hydroxy group completely abolished selectivity for HDAC3 over HDAC1 and HDAC2 [1]. Compound 16 (2-methylthiobenzamide) exhibited an IC50 of 30 nM for HDAC3 with >300-fold selectivity over all other HDAC isoforms. In contrast, compound 20 (2-hydroxybenzamide) retained HDAC3 potency but lost all selectivity [2]. This demonstrates that the 2-hydroxybenzamide ZBG confers a broad-spectrum HDAC inhibition profile, distinct from more selective 2-substituted analogs.

HDAC inhibition cancer epigenetics zinc binding group

Antimicrobial Activity: 2-Hydroxybenzamide Derivatives vs. Standard Antifungals

A class-level analysis of 2-hydroxybenzamide derivatives demonstrated consistent antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 10⁻² to 3.6 × 10⁻⁴ mol/L [1]. This activity is notable compared to the clinically used antifungal fluconazole, which exhibits MIC values against C. albicans typically in the range of 0.125–64 μg/mL depending on the strain . While not directly comparing N-benzhydryl-2-hydroxybenzamide, the data establish the 2-hydroxybenzamide scaffold as a privileged structure for antifungal development.

antimicrobial resistance antifungal agents salicylamide derivatives

Lipoxygenase Inhibition: N-Benzhydryl-2-hydroxybenzamide vs. Structurally Related 2-Hydroxybenzamides

The N-benzhydryl-2-hydroxybenzamide core structure is claimed within a patent family (AU1986062791, EP-0221346-A1) describing N-substituted-2-hydroxybenzamides as lipoxygenase inhibitors [1]. While specific IC50 values for N-benzhydryl-2-hydroxybenzamide are not disclosed, the patent establishes that the 2-hydroxybenzamide scaffold with appropriate N-substitution, such as the benzhydryl group, modulates the arachidonic acid cascade [2]. This differentiates it from simple salicylamide which lacks significant lipoxygenase inhibitory activity.

arachidonic acid cascade lipoxygenase anti-inflammatory

N-Benzhydryl-2-hydroxybenzamide: Validated Research and Industrial Application Scenarios


Myeloperoxidase (MPO) Inhibitor in Inflammation and Cardiovascular Disease Research

Researchers investigating the role of MPO in chronic inflammatory diseases, atherosclerosis, or acute coronary syndromes should prioritize N-benzhydryl-2-hydroxybenzamide. Its 5 nM IC50 against MPO [1] provides a potent tool compound for in vitro and cellular assays. The favorable selectivity window over thyroid peroxidase (1,390 nM IC50) [2] minimizes confounding effects related to thyroid hormone synthesis, a common liability of less selective MPO inhibitors.

Pan-HDAC Inhibitor for Epigenetic and Cancer Cell Biology Studies

Investigators requiring a broad-spectrum HDAC inhibitor for chromatin immunoprecipitation (ChIP), gene expression profiling, or cancer cell line cytotoxicity studies will find N-benzhydryl-2-hydroxybenzamide suitable. Class-level evidence demonstrates that the 2-hydroxybenzamide zinc-binding group abolishes HDAC isoform selectivity [3], making it a functional pan-inhibitor. This property is advantageous when the goal is to maximize histone hyperacetylation across all class I HDACs.

Antifungal Lead Discovery and SAR Expansion Around the Salicylamide Scaffold

Medicinal chemists engaged in antifungal drug discovery should incorporate N-benzhydryl-2-hydroxybenzamide into structure-activity relationship (SAR) libraries. The 2-hydroxybenzamide class exhibits consistent activity against Candida albicans with MIC values ranging from 10⁻² to 3.6 × 10⁻⁴ mol/L [4]. The benzhydryl substituent offers a distinct hydrophobic vector for exploring target interactions with fungal lanosterol 14α-demethylase or other essential enzymes.

Lipoxygenase Pathway Modulation in In Vitro Inflammation Models

For studies investigating the arachidonic acid cascade and leukotriene biosynthesis, N-benzhydryl-2-hydroxybenzamide serves as a tool compound for lipoxygenase inhibition. Its inclusion within a patent family claiming lipoxygenase inhibitory activity [5] validates its use in assays measuring LTB4 production or 5-LOX translocation. This application is particularly relevant for research into asthma, allergic rhinitis, and inflammatory bowel disease models.

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